4-Fluoro-3-(pyridin-3-yl)aniline
Description
4-Fluoro-3-(pyridin-3-yl)aniline (CAS: 425378-77-4) is a fluorinated aromatic amine with the molecular formula C₁₁H₉FN₂ and a molecular weight of 188.2 g/mol. Its structure features an aniline core substituted with a fluorine atom at the 4-position and a pyridin-3-yl group at the 3-position (Figure 1). This compound is primarily used in pharmaceutical and materials research due to its unique electronic and steric properties. The fluorine atom introduces electron-withdrawing effects, while the pyridine ring enables π-π stacking and hydrogen-bonding interactions .
Properties
Molecular Formula |
C11H9FN2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
4-fluoro-3-pyridin-3-ylaniline |
InChI |
InChI=1S/C11H9FN2/c12-11-4-3-9(13)6-10(11)8-2-1-5-14-7-8/h1-7H,13H2 |
InChI Key |
RTBGBGREMLPTRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Fluoro-3-(pyridin-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Properties :
- Purity : ≥95%
- Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335) .
- Applications : Intermediate in organic synthesis, ligand for metal complexes, and building block for bioactive molecules .
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The table below compares 4-Fluoro-3-(pyridin-3-yl)aniline with structurally related aniline derivatives, highlighting substituent-driven differences:
Key Observations :
Electron-Withdrawing Effects: The 4-Fluoro-3-(trifluoromethyl)aniline (CF₃ group) exhibits stronger electron-withdrawing effects than the pyridinyl group in this compound, leading to distinct vibrational spectra and NLO properties . Fluorine in this compound enhances metabolic stability in drug candidates compared to non-fluorinated analogs like 3-(Pyridin-3-yl)aniline .
Solubility and Reactivity :
- The oxygen linker in 4-(Pyridin-3-yloxy)aniline increases polarity and solubility in polar solvents, unlike the direct pyridine attachment in This compound .
- The trifluoromethyl group in 4-Fluoro-3-(trifluoromethyl)aniline improves lipophilicity, favoring membrane permeability in bioactive compounds .
Vibrational and Spectroscopic Differences
Studies on fluorinated anilines (e.g., 4-Fluoro-3-(trifluoromethyl)aniline) demonstrate that fluorine substituents significantly alter infrared (IR) and Raman spectra. The C-F stretching vibration near 1,100 cm⁻¹ is a hallmark of fluorinated compounds, absent in non-fluorinated analogs like 3-(Pyridin-3-yl)aniline .
Research Findings and Trends
Materials Science : Fluorinated anilines are prioritized in NLO materials due to their hyperpolarizability. 4-Fluoro-3-(trifluoromethyl)aniline exhibits higher second-harmonic generation (SHG) efficiency than This compound , attributed to the stronger electron-withdrawing CF₃ group .
Drug Design : Pyridinyl-substituted anilines are increasingly used in kinase inhibitors. The fluorine in This compound reduces off-target interactions compared to bulkier substituents like morpholinyl or trifluoromethoxy groups .
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